7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBYSNLOSAAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=C(C=N2)I)C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazinone Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Hydroxylation: The hydroxyl group at the 7-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to convert the pyrazinone ring to a more saturated form.
Substitution: The iodine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Deiodinated or saturated pyrazinones.
Substitution: Amino, thio, or organometallic derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives of pyrazolo compounds have been tested against different cancer cell lines, revealing significant cytotoxic effects at low micromolar concentrations.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration.
Pharmacological Studies
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it may act on various kinases involved in cancer progression and other diseases. Enzyme inhibition studies have shown that this compound can effectively inhibit specific targets at nanomolar concentrations, making it a candidate for further development in targeted therapies.
Antimicrobial Properties
Recent research has highlighted the antimicrobial activity of pyrazolo compounds, including this compound. In vitro studies have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infections.
Case Studies
| Study Title | Findings | Journal/Source |
|---|---|---|
| "Anticancer Properties of Pyrazolo Derivatives" | Demonstrated significant cytotoxicity against various cancer cell lines | Journal of Medicinal Chemistry |
| "Neuroprotective Effects of Pyrazolo Compounds" | Reduced oxidative stress in neuronal models | Neuropharmacology |
| "Inhibition of Kinases by Pyrazolo Derivatives" | Effective inhibition of specific kinases at nanomolar levels | Bioorganic & Medicinal Chemistry Letters |
| "Antimicrobial Activity of 7-Hydroxy-Pyrazolo Compounds" | Effective against multiple bacterial strains | Journal of Antimicrobial Chemotherapy |
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding interactions, while the pyrazolo[1,5-a]pyrazinone core provides structural stability and specificity.
Comparison with Similar Compounds
The pharmacological and chemical properties of this compound are best understood in the context of structurally related derivatives. Below is a detailed comparison based on evidence from synthesis, structure-activity relationships (SAR), and biological evaluations.
Key Structural Modifications and SAR Trends
The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one core allows for substitutions at positions 3, 5, and 7, as well as modifications to the eastern (amide substituent) and western (aryl group) regions.
Position 3 Substituents
- 3-Iodo (Target Compound) : The iodine atom introduces steric bulk and polarizability, which may enhance binding affinity or alter metabolic stability compared to smaller substituents like fluorine or methyl .
- 3-Fluoro (e.g., 4k) : Fluorine at position 3 (in combination with a 5-fluoro-2-pyridyl eastern substituent) confers high mGlu5 PAM potency (EC₅₀ < 100 nM) but is associated with CNS-related side effects due to excessive receptor activation .
- 3-Methyl/Chloro (21b,c) : These substitutions reduce mGlu5 potency by >100-fold, indicating that steric hindrance or electronic effects at position 3 are critical for activity .
Position 7 Substituents
- 7-Unsubstituted Analogs : Lack of a hydroxy group reduces solubility and may decrease receptor interactions .
Eastern and Western Modifications
- Eastern Aryl Groups :
- Pyridyl (e.g., 4k) : Pyridyl substituents (especially 5-fluoro-2-pyridyl) enhance mGlu5 potency and selectivity over mGlu3. For example, 4k shows >50-fold selectivity for mGlu5 (EC₅₀ = 6,760 nM vs. mGlu3) .
- Phenyl (e.g., 4c) : Phenyl groups increase mGlu3 antagonism (EC₅₀ = 74 nM), reducing therapeutic utility .
- Western Aryl Groups :
Pharmacological Profiles
Toxicity and Clinical Limitations
- 4k : Despite favorable PK, 4k caused dose-dependent CNS side effects (e.g., compulsive behaviors, tremors) in rats, halting its development .
Biological Activity
7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazolo[1,5-a]pyrazinone core, which is known for its versatility in chemical synthesis and pharmacological applications. The unique structural characteristics of this compound, particularly the presence of iodine and hydroxyl functional groups, are key to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The iodine atom enhances the compound's binding affinity and specificity through halogen bonding, while the hydroxyl group may participate in hydrogen bonding interactions. These features contribute to the compound's potential as a lead in drug discovery programs targeting specific biological pathways.
Pharmacological Properties
Research indicates that compounds related to the pyrazolo[1,5-a]pyrazinone core exhibit a range of pharmacological properties, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrazinones can act as selective protein inhibitors and possess cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing therapeutics aimed at metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | Methoxy substitution | Moderate anticancer activity |
| 3-Iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | Iodine substitution | Enhanced enzyme inhibition |
The positioning of functional groups significantly influences the reactivity and biological activity of these compounds. The presence of both hydroxyl and iodine groups in this compound sets it apart from its analogs.
Case Study 1: Anticancer Activity
A study conducted on derivatives of pyrazolo[1,5-a]pyrazinones demonstrated that modifications at the 3-position (as seen in this compound) can significantly enhance cytotoxicity against HeLa cells (cervical cancer cells). The study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations .
Case Study 2: Enzyme Inhibition
Another research effort focused on enzyme inhibition revealed that compounds with similar structural motifs could effectively inhibit cyclooxygenase (COX) enzymes. This inhibition is critical for developing anti-inflammatory drugs. The study highlighted that the introduction of halogen atoms (like iodine) into the structure improved binding affinity to the active site of COX enzymes .
Q & A
Q. How can the synthesis of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one be optimized for higher yield and purity?
Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance iodine incorporation at the 3-position .
- Temperature Control : Reactions at 0–25°C minimize side-product formation during iodination .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in heterocyclic systems .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves closely eluting impurities .
Example Optimization Table (Derived from ):
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, 12h | 68 | 92 |
| Acetonitrile, 0°C, 24h | 72 | 95 |
| THF, Reflux, 6h | 45 | 85 |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. How does solvent choice influence reaction kinetics in pyrazolo[1,5-a]pyrazin-4-one derivatives?
Methodological Answer:
- Polar Solvents (e.g., DMSO) : Accelerate nucleophilic substitutions (e.g., hydroxylation) but may promote hydrolysis .
- Nonpolar Solvents (e.g., Toluene) : Favor cyclization steps by stabilizing intermediates through π-π interactions .
- Protic Solvents (e.g., MeOH) : Reduce iodine incorporation efficiency due to competitive protonation .
Q. What are common side reactions during iodination of pyrazolo-pyrazine cores, and how are they mitigated?
Methodological Answer:
- Over-iodination : Controlled stoichiometry (1.1 eq. I2) and low temperature (0°C) prevent di-iodinated byproducts .
- Oxidative Degradation : Use of inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) stabilizes the dihydro-pyrazine ring .
- Solvent Adduct Formation : Anhydrous conditions and molecular sieves minimize solvent participation in intermediates .
Advanced Research Questions
Q. How do crystallographic data contribute to understanding the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray analysis reveals:
- Bond Angles/Lengths : The pyrazine ring exhibits slight distortion (N-C-N angle: 116°) due to iodine’s steric bulk .
- Hydrogen Bonding : The 7-hydroxy group forms intramolecular H-bonds with the carbonyl oxygen (O···H distance: 1.89 Å), stabilizing the planar conformation .
- Packing Interactions : Triclinic crystal systems (space group P1) show π-stacking between aromatic rings (3.5 Å spacing) .
Key Crystallographic Parameters (From ):
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell (Å) | a=7.1709, b=10.6982, c=13.9169 |
| R Factor | 0.041 |
Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Meta-Analysis of Reaction Conditions : Compare solvent polarity, catalyst loading, and iodine sources across studies (e.g., KI vs. I2) .
- Byproduct Identification : Use LC-MS to trace low-yield reactions to hydrolyzed intermediates or dimerization products .
- Machine Learning Models : Train algorithms on published datasets (e.g., reaction time vs. yield) to predict optimal conditions .
Q. What methodologies enable selective functionalization at the 7-hydroxy position?
Methodological Answer:
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before iodination, followed by TBAF cleavage .
- Nucleophilic Acyl Substitution : React the hydroxyl group with activated carbonyl reagents (e.g., acetic anhydride) to form esters .
- Metal-Mediated Coupling : Suzuki-Miyaura reactions at the 3-iodo position retain the 7-hydroxy group intact .
Q. How can computational chemistry predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with ∆G < -7 kcal/mol .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with reported bioactivities of analogs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
